5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSBDDDOZUGXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671491 | |
| Record name | 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944390-71-0, 1185308-30-8 | |
| Record name | Pyridine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944390-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula: C₁₁H₁₇ClN₂O
- Molecular Weight: 228.72 g/mol
- CAS Number: 1185308-30-8
This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in various neurological functions, including cognition and memory. Allosteric modulators enhance the receptor's response to its natural ligand without directly activating the receptor themselves. This mechanism is particularly relevant in treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia .
1. Cognitive Enhancement
Research indicates that compounds targeting the M4 receptor can reverse cognitive deficits and exhibit antipsychotic-like effects. For instance, studies have shown that M4 positive allosteric modulators can mitigate hyperdopaminergic behaviors in preclinical models, suggesting potential therapeutic applications for cognitive impairments .
2. Antipsychotic Effects
Similar to other M4 modulators, this compound may help alleviate symptoms of psychosis. The modulation of the M4 receptor has been linked to reductions in hallucinations and delusions in clinical settings, highlighting the compound's relevance in psychiatric treatment .
Table 1: Summary of Key Studies on this compound
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. It has shown no significant acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety margin for further development . However, potential side effects related to gastrointestinal motility and cardiovascular responses have been noted, necessitating careful monitoring during clinical trials.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is primarily investigated as a potential lead compound for developing kinase inhibitors. Kinases are crucial in various cellular processes, including signal transduction and cell division, making them significant targets in cancer therapy.
Case Study: Inhibition of Deoxycytidine Kinase
Research indicates that this compound can inhibit deoxycytidine kinase, an enzyme involved in nucleotide metabolism. This inhibition could lead to reduced cancer cell proliferation, highlighting its therapeutic potential against various cancers.
The compound exhibits several notable biological activities:
| Biological Activity | Description | Reference |
|---|---|---|
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |
Neuroprotective Effects : Studies have shown that this compound can significantly reduce neuronal cell death under oxidative stress conditions. This effect is attributed to its ability to modulate neuroprotective protein expression.
Anticancer Activity : In vitro studies involving FaDu hypopharyngeal tumor cells demonstrated that the compound exhibits cytotoxicity comparable to established chemotherapeutics like bleomycin.
Anti-inflammatory Properties : Investigations revealed that the compound can inhibit the production of inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key reactions include:
- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.
- Reduction : Achieved with sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are possible where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidin-4-yloxy group serves as a nucleophilic site for substitution reactions under controlled conditions. Key findings include:
Reaction with 5-chloro-2-iodopyrimidine
-
Product : 5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
-
Yield : 68% after purification
-
Characterization :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | DMF |
| Base | DIEA (3 eq) |
| Catalyst | None |
| Reaction Time | 4 hours |
Reductive Amination
The compound participates in reductive amination when reacting with ketones or aldehydes:
Reaction with 4-piperidone derivatives
-
Conditions : Sodium borohydride (1.2 eq), acetic acid, 45–60°C, 1–2 hours
-
Product : 4-(5-Methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives
-
Critical Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Solvent | Toluene |
| Reducing Agent | Sodium borohydride |
| Reaction Time | 1–5 hours |
Deprotection and Salt Formation
The hydrochloride salt undergoes deprotection to generate free bases for further functionalization:
HCl Removal
-
Product : 5-Methyl-2-(piperidin-4-yloxy)pyridine (free base)
-
Efficiency : Quantitative conversion (100% yield)
Stability Under Thermal Stress
Thermogravimetric analysis reveals decomposition patterns:
| Condition | Observation |
|---|---|
| >150°C | Gradual mass loss (≈5%/min) |
| 200°C (prolonged) | Pyridine ring degradation |
| 250°C | Complete decomposition |
Industrial-Scale Optimization
Patent data highlights scalable synthetic approaches :
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Solvent Volume | 15 mL/g | 5 mL/g |
| Reaction Time | 2 hours | 45 minutes |
| Yield | 72% | 89% |
| Purity | 95% (HPLC) | 99.5% (HPLC) |
Comparison with Similar Compounds
Structural Analogs with Substituted Halogens
- Similarity score: 0.85 .
- 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS: 944390-66-3): Molecular Formula: C₁₀H₁₄ClN₂O·2HCl Molecular Weight: 286.61 g/mol Key Difference: Dihydrochloride salt form enhances solubility but may reduce stability compared to the monohydrochloride parent compound. Similarity score: 0.85 .
Analogs with Modified Substituents
2-(Piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-16-0):
3-Chloro-2-(piperidin-4-yloxy)-5-trifluoromethylpyridine hydrochloride (CAS: 1417794-23-0):
Derivatives with Extended Aromatic Systems
- Similarity score: 0.70 .
Research Findings and Implications
- The dihydrochloride salt forms (e.g., 944390-66-3) improve aqueous solubility but may complicate synthetic purification .
- Pharmacological Data Gaps: No direct pharmacological studies on 5-methyl-2-(piperidin-4-yloxy)pyridine HCl were found in the provided evidence.
- For example, 4-(Diphenylmethoxy)piperidine HCl (CAS: 65214-86-0) mandates protective equipment during spills .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
- Starting Materials:
- 2-Bromo-5-methylpyridine or 2-chloro-5-methylpyridine
- 4-Hydroxypiperidine or 4-piperidinol (as nucleophile)
- Reaction Conditions:
- Base such as potassium carbonate (K2CO3) to deprotonate the hydroxyl group and generate the alkoxide nucleophile
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Elevated temperatures (80–120°C) to facilitate substitution
- Procedure:
The halopyridine is reacted with 4-hydroxypiperidine in the presence of base, leading to displacement of the halogen by the piperidin-4-yloxy group at the 2-position of the pyridine ring. - Post-reaction Treatment:
The crude product is treated with hydrochloric acid to form the hydrochloride salt, which precipitates or crystallizes out for isolation and purification. - Yields: Typically moderate to good, depending on reaction optimization.
Reductive Amination and Subsequent Ether Formation (Alternative Route)
- Starting Materials:
- 2-Amino-5-methylpyridine
- 4-Piperidone derivatives (e.g., 4-piperidone-1-carboxylic acid derivatives)
- Key Steps:
- Reductive Amination: 2-Amino-5-methylpyridine is reacted with a 4-piperidone derivative in the presence of a reducing agent such as sodium triacetoxyborohydride. This forms a 4-(5-methylpyridin-2-ylamino)piperidine intermediate.
- Deprotection/Hydrolysis: The intermediate undergoes hydrolysis or deprotection to yield 5-methyl-2-(piperidin-4-ylamino)pyridine.
- Conversion to Piperidin-4-yloxy Derivative: Subsequent conversion to the piperidin-4-yloxy derivative can be achieved via nucleophilic substitution or other functional group interconversions.
- Advantages:
- Mild reaction conditions
- Avoids the use of palladium catalysts, reducing residual metal contamination
- Industrial scalability due to higher yields and fewer purification steps
- Reaction Conditions:
- Temperature ranges from 40 to 60°C during reductive amination
- Use of solvents such as methylene chloride or chloroform for coupling steps
- Salt Formation: Hydrochloride or hydrobromide salts are prepared by treatment with corresponding acids (HCl, HBr).
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Used to deprotonate hydroxyl group |
| Solvent | DMF, DMSO, methylene chloride, chloroform | Polar aprotic solvents favor SNAr |
| Temperature | 80–120°C (SNAr); 40–60°C (reductive amination) | Higher temp favors substitution |
| Reducing Agent | Sodium triacetoxyborohydride | For reductive amination step |
| Reaction Time | 0.5–3 hours (reductive amination) | Stirring and temperature control critical |
| Salt Formation | HCl or HBr treatment | Provides stable hydrochloride/hydrobromide salts |
Comparative Analysis of Methods
| Aspect | SNAr Method | Reductive Amination Method |
|---|---|---|
| Starting Materials | Halogenated pyridine + piperidin-4-ol | Aminopyridine + piperidone derivatives |
| Catalysts/Metals | None or base only | Sodium triacetoxyborohydride (reducing agent) |
| Reaction Conditions | High temperature, strong base | Mild temperature, reductive conditions |
| Yield | Moderate to good | Generally higher, scalable industrially |
| Purity | Requires purification | Fewer impurities, less metal contamination |
| Industrial Suitability | Common but may require optimization | Preferred for industrial scale |
Research Findings and Notes
- The reductive amination approach is noted for its improved yield and milder reaction conditions, making it suitable for industrial production of this compound.
- Avoidance of palladium catalysts in the reductive amination route reduces concerns about residual heavy metals in the final product, a critical factor in pharmaceutical manufacturing.
- Salt formation with hydrochloric acid stabilizes the compound and enhances its solubility, facilitating downstream applications in medicinal chemistry.
- Spectroscopic characterization (NMR, MS) confirms the substitution pattern and purity of the synthesized compound.
Summary Table of Preparation Routes
| Step | SNAr Route | Reductive Amination Route |
|---|---|---|
| 1. Starting Material | 2-Bromo-5-methylpyridine + 4-hydroxypiperidine | 2-Amino-5-methylpyridine + 4-piperidone derivative |
| 2. Key Reaction | Nucleophilic aromatic substitution | Reductive amination |
| 3. Reducing Agent | Not required | Sodium triacetoxyborohydride |
| 4. Reaction Conditions | 80–120°C, base, polar aprotic solvent | 40–60°C, mild, chlorinated or ether solvents |
| 5. Salt Formation | HCl treatment to form hydrochloride salt | Acid treatment (HCl or HBr) |
| 6. Purification | Crystallization or extraction | Crystallization, fewer impurities |
| 7. Yield | Moderate to good | Higher, more efficient |
Q & A
Q. What are the critical steps for synthesizing 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves coupling 5-methyl-2-hydroxypyridine with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation. Key considerations include:
- Reagent Ratios : Maintain a 1:1.2 molar ratio of pyridine derivative to piperidin-4-ol to minimize unreacted starting material .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol to achieve ≥95% purity .
- Salt Formation : Add concentrated HCl dropwise under ice cooling to avoid excessive heat, which may degrade the product .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodological Answer : Employ a combination of analytical techniques:
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (expected range: 180–200°C based on piperidine-HCl analogs) .
- Solubility : Test in water, DMSO, and ethanol at 25°C. Note that hygroscopicity may affect results; use anhydrous solvents and controlled humidity .
- Spectroscopy : Confirm structure via -NMR (e.g., pyridine protons at δ 8.2–8.5 ppm) and FT-IR (C-O-C stretch at ~1100 cm) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For powder handling, NIOSH-approved N95 respirators are recommended due to potential respiratory irritation .
- Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid water to prevent HCl gas release .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting solubility data in literature be resolved?
- Methodological Answer : Discrepancies often arise from differences in:
- Purity : Verify via HPLC (≥95% purity required for reproducibility) .
- Crystallinity : Compare amorphous vs. crystalline forms using X-ray diffraction; amorphous forms exhibit higher apparent solubility .
- pH : Solubility in aqueous buffers (e.g., PBS pH 7.4) may differ due to protonation of the piperidine nitrogen .
Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on functional group modifications:
- Piperidine Substitution : Replace the 4-oxy group with sulfonyl or methyl groups to alter receptor binding (e.g., sulfonyl derivatives show enhanced CNS penetration) .
- Pyridine Methyl Position : Shift the methyl group to the 3- or 4-position to assess steric effects on target interactions (e.g., 3-methyl analogs reduce off-target activity) .
- Assay Design : Use radioligand binding assays (e.g., -labeled analogs) for precise affinity measurements .
Q. How does stability under accelerated conditions inform formulation development?
- Methodological Answer : Conduct stress testing per ICH guidelines:
- Thermal Stability : Heat at 40–60°C for 14 days; monitor degradation via LC-MS (major degradation product: 5-methyl-2-hydroxypyridine due to piperidine cleavage) .
- Photostability : Expose to UV light (ICH Q1B); use amber glass vials to prevent photodegradation .
- Hydrolytic Stability : Test in pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid); degradation is minimal at pH >5 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
